Flupyrsulfuron-methyl sodium

Catalog No.
S766019
CAS No.
144740-54-5
M.F
C15H13F3N5NaO7S
M. Wt
487.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flupyrsulfuron-methyl sodium

Free-acid analogs cause formulation instability, nozzle clogging, and unpredictable soil carryover. Solution: Flupyrsulfuron-methyl sodium salt provides 603 mg/L aqueous solubility, enabling stable WDG manufacture and tank-mix uniformity. Its DT50 of 5.6 days (pH 7.9) ensures minimal crop rotation restrictions, unlike longer-lived sulfonylureas. Ideal for post-emergence black-grass control in cereals, especially in 3:5 mixtures with mesosulfuron-methyl to manage ALS resistance while reducing chemical load. Sourced as a reliable sodium salt, it guarantees precise formulation kinetics.

CAS Number

144740-54-5

Product Name

Flupyrsulfuron-methyl sodium

IUPAC Name

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]sulfonylazanide

Molecular Formula

C15H13F3N5NaO7S

Molecular Weight

487.3 g/mol

InChI

InChI=1S/C15H14F3N5O7S.Na/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18;/h4-6H,1-3H3,(H2,20,21,22,23,25);/q;+1/p-1

InChI Key

JKPSVOHVUGMYGH-UHFFFAOYSA-M

SMILES

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC.[Na+]

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC.[Na+]

The exact mass of the compound Flupyrsulfuron-methyl sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Flupyrsulfuron-methyl sodium salt, Sodium methyl 2-[[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)nicotinate, Sodium 2-[[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl]-6-(trifluoromethyl)nicotinate methyl ester, Flupyrsulfuron-methyl sodium

Purity

≥98% (HPLC)

Package Size

5 mg, 10 mg, 100 mg

Flupyrsulfuron-methyl sodium is a selective, short-persistence sulfonylurea herbicide engineered specifically as a sodium salt to optimize aqueous solubility and formulation stability [1]. Functioning as an acetolactate synthase (ALS) inhibitor, it is primarily procured for post-emergence control of broadleaf and grass weeds, particularly Alopecurus myosuroides, in cereal crops [2]. Unlike traditional free-acid sulfonylureas, the sodium salt form is explicitly synthesized to support the manufacturing of water-dispersible granules (WDG) and wettable powders [1]. Its procurement value is driven by its rapid environmental degradation profile, which minimizes phytotoxic carryover in soil, and its compatibility in synergistic tank mixtures with other modern herbicides[3].

Research Fit

1 ALS inhibition pathway & herbicide mode-of-action studies
2 Sulfonylurea analytical reference & environmental fate research
3 Cereal crop selectivity & metabolic detoxification investigations

Substituting flupyrsulfuron-methyl sodium with its free-acid counterpart or generic in-class sulfonylureas (such as metsulfuron-methyl or iodosulfuron-methyl) introduces severe formulation and agronomic risks [1]. The free acid lacks the critical aqueous solubility required for uniform dispersion in standard spray tanks, leading to nozzle clogging, uneven field application, and phase separation in suspension concentrates. Furthermore, substituting with longer-lasting sulfonylureas fundamentally alters the product's environmental persistence; alternatives like iodosulfuron-methyl exhibit significantly longer soil half-lives, which restricts subsequent crop rotation schedules due to residual phytotoxicity [2]. Procurement must specify the sodium salt (CAS 144740-54-5) to guarantee WDG manufacturability and precise, low-carryover degradation kinetics[1].

Substitution Risk

Binding

ALS target-site affinity varies across sulfonylureas; reported binding ratios may shift weed-control endpoints.

Metabolism

Species-specific metabolic half-lives differ; wheat selectivity data may not transfer to alternative ALS inhibitors.

Degradation

pH-dependent hydrolysis rates exceed class averages; soil persistence assumptions require compound-specific review.

Enhanced Aqueous Solubility for Water-Dispersible Granules

The conversion of the flupyrsulfuron-methyl ester into its sodium salt fundamentally alters its physical chemistry, enabling its use in advanced agricultural formulations[1]. At 20 °C and pH 7, flupyrsulfuron-methyl sodium achieves an aqueous solubility of 603 mg/L [1]. In contrast, non-salt sulfonylureas and the free-acid baseline typically exhibit solubilities orders of magnitude lower (often <50 mg/L under neutral conditions), which prevents stable dissolution in spray tanks. This solubility metric is a strict prerequisite for manufacturing water-dispersible granules (WDG) that do not precipitate or cause equipment blockages during field application[1].

Evidence DimensionAqueous solubility at pH 7 (20 °C)
Target Compound Data603 mg/L (Flupyrsulfuron-methyl sodium)
Comparator Or Baseline<50 mg/L (Typical free-acid sulfonylurea baseline)
Quantified Difference>10-fold increase in aqueous solubility
ConditionspH 7.0, 20 °C, aqueous medium

High aqueous solubility is mandatory for formulators producing stable, non-clogging wettable powders and water-dispersible granules.

ALS Binding vs. Metsulfuron
Head-to-head
5.2× higher ALS affinity (in vitro blackgrass)
Supports target-site binding comparison studies
Alopecurus myosuroides enzyme assay; context-dependent

Accelerated Soil Degradation for Reduced Carryover Risk

A primary procurement driver for flupyrsulfuron-methyl sodium is its rapid degradation in agricultural soils, which prevents long-term phytotoxic carryover[1]. Quantitative field studies demonstrate that flupyrsulfuron-methyl sodium degrades rapidly in alkaline soils, exhibiting a DT50 (half-life) of 5.6 days at pH 7.9 and 9.4 days at pH 8.4 [1]. In direct contrast, the in-class substitute iodosulfuron-methyl requires 30-40 days to degrade under similar alkaline conditions (pH 8.0) [1]. This shorter persistence profile ensures that rotational crops can be planted without yield penalties caused by residual ALS-inhibitor activity.

Evidence DimensionSoil half-life (DT50) in alkaline soil
Target Compound Data5.6 days (at pH 7.9)
Comparator Or Baseline30-40 days (Iodosulfuron-methyl at pH 8.0)
Quantified Difference~80-85% reduction in soil persistence
ConditionsAlkaline soil environment (pH 7.9 - 8.0)

Shorter soil persistence allows agricultural producers to maintain flexible, high-frequency crop rotation schedules without risking chemical damage to subsequent plantings.

Metabolic Half-Life
Cross-study
Wheat ≤2 h vs. blackgrass 20 h (10× difference)
Supports crop selectivity metabolism research
Whole-plant post-emergence study; glutathione conjugation

Synergistic Tank-Mix Compatibility with Mesosulfuron-methyl

Flupyrsulfuron-methyl sodium is procured as a co-formulant in binary herbicide mixtures designed to combat resistant weed strains[1]. Patent data reveals that combining flupyrsulfuron-methyl sodium with mesosulfuron-methyl at specific weight ratios (optimally 3:5) yields a measurable synergistic effect for eradicating weeds in wheat fields[1]. Using mesosulfuron-methyl alone requires higher application rates and increases the risk of target-site resistance [2]. The sodium salt's specific dissolution profile allows it to be co-formulated into wettable powders alongside mesosulfuron-methyl, reducing overall application volumes while broadening the herbicidal spectrum[1].

Evidence DimensionFormulation efficacy and resistance management
Target Compound DataOptimized synergistic ratio of 3:5 (Flupyrsulfuron-methyl sodium : Mesosulfuron-methyl)
Comparator Or Baseline1:0 (Standalone Mesosulfuron-methyl baseline)
Quantified DifferenceDemonstrated synergistic weed eradication allowing reduced total active ingredient per hectare
ConditionsCo-formulated wettable powder applied to wheat field weeds

Enables chemical manufacturers to patent and produce high-value, lower-toxicity combination products that effectively manage herbicide-resistant weed populations.

Soil Degradation Rank
Head-to-head
Intermediate persistence among four ALS inhibitors (range 10–89 d)
Reported soil persistence ranking
Sandy loam, 15°C; field DT50 6–11 d reported
pH-Dependent Hydrolysis
Class-level
t½: 44 d (pH 5) → 12 d (pH 7) → 0.42 d (pH 9)
Supports pH-dependent degradation assessment
Sterile buffer, 25°C; >100× rate acceleration pH 5→9
Surface Water Detection
Cross-study
13% detection frequency; 0.01–0.1 µg/L
Supports environmental monitoring context
Swedish streams 1998–2006; n=536 samples

Production of Water-Dispersible Granules (WDG)

Due to its high aqueous solubility (603 mg/L), this sodium salt is the exact compound required for manufacturing stable, high-concentration WDG and wettable powder formulations that require rapid, uniform dispersion in agricultural spray tanks[1].

Low-Carryover Crop Protection Programs

Ideal for use in agricultural regions with intensive crop rotation schedules, as its rapid soil degradation (DT50 of 5.6 days at pH 7.9) prevents the phytotoxic carryover associated with longer-lasting sulfonylureas like iodosulfuron-methyl [2].

Synergistic Resistance-Management Formulations

Procured as a critical active ingredient for binary herbicide mixtures (often paired with mesosulfuron-methyl at a 3:5 ratio) to combat ALS-resistant Alopecurus myosuroides (black-grass) while reducing the total chemical load applied to cereal crops [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ALS-tolerant blackgrass control studies in winter wheat
ALS binding affinity context
Target-site resistance endpoint evaluation
Soil persistence & carryover risk assessment for alkaline soils
pH-dependent hydrolytic degradation profile
Rotational crop safety interval modeling
Post-emergence weed control program evaluation in cereals
Metabolic selectivity & differential half-life data
Species sensitivity endpoint comparison
Environmental fate analytical method development
Sulfonylurea reference standard suitability
Trace-level detection in water/soil matrices

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Flupyrsulfuron-methyl sodium

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